molecular formula C62H85N15O16 B220451 7-Azidoactinomycin D CAS No. 121051-59-0

7-Azidoactinomycin D

Cat. No.: B220451
CAS No.: 121051-59-0
M. Wt: 1296.4 g/mol
InChI Key: LHQAJOLPWFMDCH-UHFFFAOYSA-N
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Description

7-Azidoactinomycin D (7-AActD) is a photoactivatable derivative of the antitumor antibiotic Actinomycin D (ActD). Its structure incorporates an azido (-N₃) group at the 7th position of the phenoxazine chromophore, enabling covalent crosslinking to DNA upon UV irradiation . This modification preserves ActD’s core DNA-binding pharmacophore, allowing 7-AActD to serve as a critical tool for probing sequence-specific interactions and conformational changes in DNA .

ActD is renowned for its high-affinity binding to GC-rich DNA sequences via intercalation, inducing helical bending (~26°) and unwinding, which disrupts transcription and replication . 7-AActD retains these properties but adds photochemical utility, facilitating precise mapping of DNA-binding sites and mechanistic studies of transcriptional inhibition . Key research has demonstrated its application in elucidating DNA bending dynamics and sequence selectivity, particularly in partially overlapping or single-stranded DNA regions .

Properties

CAS No.

121051-59-0

Molecular Formula

C62H85N15O16

Molecular Weight

1296.4 g/mol

IUPAC Name

2-amino-7-azido-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C62H85N15O16/c1-26(2)42-59(87)76-21-17-19-36(76)57(85)72(13)24-38(78)74(15)48(28(5)6)61(89)91-32(11)44(55(83)66-42)68-53(81)34-23-35(70-71-64)30(9)51-46(34)65-47-40(41(63)50(80)31(10)52(47)93-51)54(82)69-45-33(12)92-62(90)49(29(7)8)75(16)39(79)25-73(14)58(86)37-20-18-22-77(37)60(88)43(27(3)4)67-56(45)84/h23,26-29,32-33,36-37,42-45,48-49H,17-22,24-25,63H2,1-16H3,(H,66,83)(H,67,84)(H,68,81)(H,69,82)

InChI Key

LHQAJOLPWFMDCH-UHFFFAOYSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N=[N+]=[N-]

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N=[N+]=[N-]

Synonyms

7-azidoactinomycin D

Origin of Product

United States

Comparison with Similar Compounds

DNA Sequence Selectivity

  • 7-AActD vs. ActD : Both bind GC-rich sequences, but 7-AActD’s azido group enhances covalent attachment, enabling irreversible binding site identification. ActD stabilizes duplex DNA, whereas 7-AActD also interacts with single-stranded DNA, inducing structural disruptions .
  • Daunomycin: Prefers AT-rich regions but modifies ActD’s GC selectivity when co-administered, suggesting competitive or cooperative binding dynamics .

DNA Conformational Effects

  • Bending and Unwinding: 7-AActD and ActD induce similar bending angles (~26°), but 7-AActD exhibits increased unwinding in mismatched or flexible DNA regions . Ethidium, in contrast, causes negligible bending due to non-specific intercalation .

Functional Divergence

  • Therapeutic vs. Research Use: ActD and Daunomycin are clinically used for cancer treatment, whereas 7-AActD is restricted to research (e.g., photoaffinity labeling) .

Q & A

Q. How can computational models improve the predictive design of 7-Azidoactinomycin D derivatives?

  • Methodological Answer : Apply QSAR (quantitative structure-activity relationship) models to correlate azido group positioning with DNA affinity. Machine learning (e.g., random forests) can predict toxicity profiles using datasets from PubChem or ChEMBL. Validate predictions with synthetic analogs and in vitro toxicity screens .

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